molecular formula C22H20O6 B14977767 2-(3,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(3,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B14977767
M. Wt: 380.4 g/mol
InChI Key: ABINWXZLTCRQLL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranochromene core, which is a fused ring system containing both pyran and chromene moieties, along with various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of phloroglucinol as a starting material. The process includes the following steps :

    Condensation Reaction: Phloroglucinol reacts with appropriate aldehydes to form intermediate compounds.

    Cyclization: The intermediate undergoes cyclization to form the pyranochromene core.

    Functionalization: Various functional groups are introduced to the core structure through reactions such as methylation and methoxylation.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of other complex molecules.

    Biology: It has shown promising biological activities, including anticancer properties.

    Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications, particularly in cancer treatment.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular processes. It targets various signaling pathways involved in cell proliferation and survival, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can be compared with other pyranochromene derivatives, such as:

The uniqueness of this compound lies in its specific substituents and their contribution to its overall chemical and biological properties.

Properties

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C22H20O6/c1-11-7-18-21(12(2)8-19(24)27-18)22-20(11)14(23)10-16(28-22)13-5-6-15(25-3)17(9-13)26-4/h5-9,16H,10H2,1-4H3

InChI Key

ABINWXZLTCRQLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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